(Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Overview
Description
(Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyano group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea in the presence of a base.
Next, the nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid. The cyano group is then added via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide.
The final step involves the formation of the vinyl group and its subsequent attachment to the benzoate ester. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired vinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can be used as a building block for more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. The presence of the thiazole ring and nitrophenyl group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The cyano and nitrophenyl groups are often found in bioactive molecules, indicating potential therapeutic applications.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might contribute to unique material characteristics.
Mechanism of Action
The mechanism of action for (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could facilitate binding to protein targets, while the cyano and nitrophenyl groups might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate: The parent compound.
(E)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate: The E-isomer, differing in the configuration around the double bond.
Methyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
The (Z)-isomer is unique due to its specific spatial arrangement, which can significantly affect its chemical reactivity and biological activity. The presence of the ethyl ester also distinguishes it from other similar compounds, potentially influencing its solubility and interaction with other molecules.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-2-29-21(26)14-6-8-17(9-7-14)23-12-16(11-22)20-24-19(13-30-20)15-4-3-5-18(10-15)25(27)28/h3-10,12-13,23H,2H2,1H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMKOALXJINTEE-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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